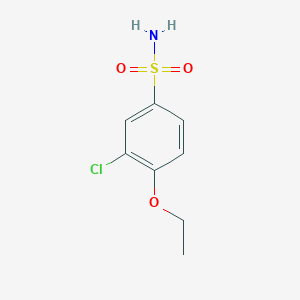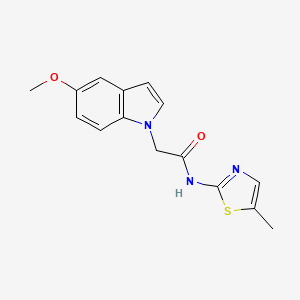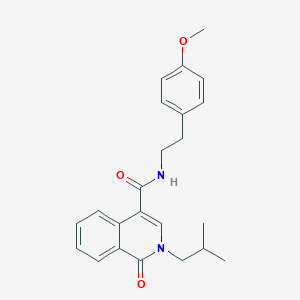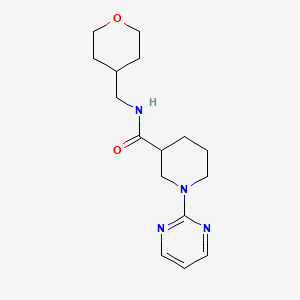![molecular formula C20H17ClN4O2 B11135901 5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide](/img/structure/B11135901.png)
5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a chlorophenyl group, a triazolopyridine moiety, and a furan ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide typically involves multiple steps:
Formation of the Triazolopyridine Core: This step often starts with the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyridine core.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazolopyridine intermediate.
Formation of the Furamide Moiety: The final step involves the formation of the furamide group through an amidation reaction, typically using a furan carboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The triazolopyridine moiety can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, peracetic acid.
Reduction: Pd/C, hydrogen gas.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Furan epoxides.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it useful in drug discovery and development.
Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to certain protein sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A triazolopyridine derivative used as an antidepressant.
Rilmazafone: A benzodiazepine prodrug with a triazolopyridine structure.
Alprazolam: A triazolobenzodiazepine used to treat anxiety disorders.
Uniqueness
5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide is unique due to its combination of a chlorophenyl group, a triazolopyridine moiety, and a furan ring. This structural combination is not commonly found in other compounds, providing it with distinct chemical and biological properties.
This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential applications and unique characteristics
Properties
Molecular Formula |
C20H17ClN4O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN4O2/c21-15-7-2-1-6-14(15)16-10-11-17(27-16)20(26)22-12-5-9-19-24-23-18-8-3-4-13-25(18)19/h1-4,6-8,10-11,13H,5,9,12H2,(H,22,26) |
InChI Key |
DCPAZRMBMVRTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCCCC3=NN=C4N3C=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11135819.png)


![3-isobutyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11135842.png)

![6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135855.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11135862.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135864.png)
![[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11135866.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135867.png)

![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-ethylacetamide](/img/structure/B11135889.png)

![N-(4-Bromo-2-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11135908.png)
